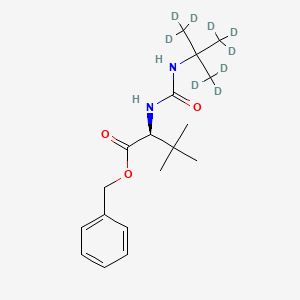

N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester is a deuterium-labeled compound used in various scientific research applications. It is a stable isotope-labeled compound, which makes it valuable for studying metabolic pathways, environmental pollutants, and clinical diagnostics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester typically involves the following steps:

Protection of the amino group: The amino group of L-tert-leucine is protected using tert-butyl carbamate.

Deuterium labeling: The compound is labeled with deuterium at specific positions to create the deuterium-labeled version.

Esterification: The carboxyl group of the protected amino acid is esterified with benzyl alcohol to form the benzyl ester.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process includes:

Batch processing: To accommodate different production scales.

Quality assurance: Strict process parameter control to ensure product quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The ester group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Can lead to the formation of carboxylic acids or ketones.

Reduction: Can result in the formation of alcohols or amines.

Substitution: Can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester has diverse applications in scientific research, including:

Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

Biology: Employed in metabolic research to study metabolic pathways in vivo.

Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening.

Industry: Applied as environmental pollutant standards for detecting air, water, soil, sediment, and food contaminants.

Wirkmechanismus

The mechanism of action of N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester involves its interaction with specific molecular targets and pathways. The deuterium labeling allows researchers to trace the compound’s metabolic fate and study its effects on various biological systems. The compound’s stable isotope labeling enables detailed analysis of metabolic pathways and reaction mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-tert-Butylcarbamoyl-L-tert-leucine Benzyl Ester: Similar in structure but without deuterium labeling.

N-tert-Butylcarbamoyl-L-valine Benzyl Ester: Another similar compound with a different amino acid backbone.

Uniqueness

N-tert-Butylcarbamoyl-L-tert-leucine-d9 Benzyl Ester is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable for research applications where detailed metabolic analysis is required.

Biologische Aktivität

N-tert-Butylcarbamoyl-L-tert-leucine-d9 benzyl ester (NTB-L-Tle-d9-BE) is a synthetic derivative of L-tert-leucine, an important non-natural amino acid utilized in various biochemical applications. This compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and biocatalysis. This article explores its biological activity, including synthesis methods, enzymatic interactions, and potential therapeutic applications.

Chemical Structure and Properties

NTB-L-Tle-d9-BE is characterized by the following structural features:

- tert-butyl carbamoyl group : Enhances solubility and stability.

- L-tert-leucine backbone : Provides steric hindrance and hydrophobic properties.

- Deuterium labeling (d9) : Useful for tracing metabolic pathways and studying pharmacokinetics.

Synthesis Methods

The synthesis of NTB-L-Tle-d9-BE typically involves:

- Starting Materials : L-tert-leucine, tert-butyl isocyanate, and benzyl alcohol.

- Reactions :

- Formation of the carbamate via reaction with tert-butyl isocyanate.

- Benzyl esterification through coupling with benzyl alcohol.

These methods are crucial for producing the compound in sufficient yields for biological testing.

Enzymatic Interactions

The biological activity of NTB-L-Tle-d9-BE can be attributed to its interaction with various enzymes. Notably, studies have shown that leucine dehydrogenase (LeuDH) exhibits specific activity towards L-tert-leucine derivatives. The enzyme's kinetic parameters indicate a strong preference for nonpolar aliphatic amino acids, which includes NTB-L-Tle-d9-BE:

| Enzyme | Substrate | Specific Activity (U/mg) | K_m (mM) | k_cat (s^-1) |

|---|---|---|---|---|

| PbLeuDH | L-Tle | 26.50 | 0.40 | 24.49 |

This data suggests that NTB-L-Tle-d9-BE can serve as a substrate for biocatalytic processes, particularly in asymmetric synthesis applications.

Case Studies

- Antitumor Activity : Research indicates that derivatives of L-tert-leucine exhibit cytotoxic effects against cancer cell lines. NTB-L-Tle-d9-BE has shown promise in enhancing the efficacy of peptide drugs designed to target cancer cells.

- Biocatalysis : In a study focused on the production of L-tert-leucine via biotransformation, NTB-L-Tle-d9-BE was utilized as a substrate in reactions catalyzed by LeuDH, achieving conversion rates exceeding 80% under optimized conditions .

Therapeutic Applications

The unique properties of NTB-L-Tle-d9-BE make it a candidate for various therapeutic applications:

- Pharmaceutical Intermediate : Its role as a building block in peptide synthesis positions it as an important intermediate in drug development.

- Research Tool : The deuterium labeling allows researchers to trace its metabolic pathways, providing insights into drug metabolism and pharmacokinetics.

Eigenschaften

IUPAC Name |

benzyl (2S)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoylamino]-3,3-dimethylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3/c1-17(2,3)14(19-16(22)20-18(4,5)6)15(21)23-12-13-10-8-7-9-11-13/h7-11,14H,12H2,1-6H3,(H2,19,20,22)/t14-/m1/s1/i4D3,5D3,6D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJNNOVHPJIYJK-HJKNYWFBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OCC1=CC=CC=C1)NC(=O)NC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)N[C@H](C(=O)OCC1=CC=CC=C1)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.